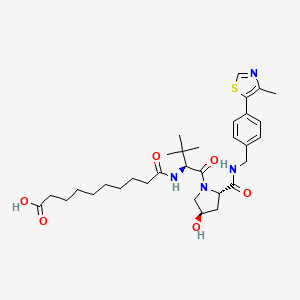

VH032-C7-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N4O6S/c1-21-28(43-20-34-21)23-15-13-22(14-16-23)18-33-30(41)25-17-24(37)19-36(25)31(42)29(32(2,3)4)35-26(38)11-9-7-5-6-8-10-12-27(39)40/h13-16,20,24-25,29,37H,5-12,17-19H2,1-4H3,(H,33,41)(H,35,38)(H,39,40)/t24-,25+,29-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPXLIGWCAZCNY-BEYSDYMESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VH032-C7-COOH: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of Action of VH032-C7-COOH in Targeted Protein Degradation.

Introduction

This compound is a pivotal research molecule in the rapidly advancing field of targeted protein degradation (TPD). It serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a seven-carbon aliphatic linker terminating in a carboxylic acid. This functional handle allows for the covalent attachment of a ligand for a protein of interest (POI), thereby generating a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides a detailed exploration of the mechanism of action of this compound, quantitative data on its interactions, comprehensive experimental protocols, and visual representations of the key processes involved.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of this compound is to act as the VHL-recruiting moiety within a PROTAC. The core mechanism of a this compound-based PROTAC can be dissected into a series of sequential steps that culminate in the degradation of a target protein.

-

Ternary Complex Formation : The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the target protein and the VHL E3 ligase complex (specifically, the CRL2VHL complex, which consists of VHL, Elongin B, Elongin C, Cullin-2, and Rbx1). This brings the target protein into close proximity with the E3 ligase, forming a key intermediate known as the ternary complex. The stability and conformation of this complex are critical determinants of the PROTAC's efficacy.

-

Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain, which acts as a recognition signal for the proteasome.

-

Proteasomal Degradation : The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.

-

Recycling of the PROTAC : Following the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase molecule, enabling a catalytic mode of action.

The parent molecule, VH032, is an inhibitor of the VHL/HIF-1α interaction.[1] The (2S,4R)-4-hydroxyproline core of VH032 mimics the hydroxylated proline residue of HIF-1α, which is the natural substrate of VHL. This structural mimicry allows for high-affinity and specific binding to the substrate recognition pocket of VHL.

Quantitative Data

The binding affinity of the VHL ligand and the stability of the ternary complex are crucial for the efficacy of a PROTAC. While the precise binding affinity of this compound for VHL is not extensively reported, the affinity of its parent compound, VH032, provides a strong reference point. The formation of the ternary complex can exhibit cooperativity, where the binding of the PROTAC to one protein enhances its affinity for the other.

| Parameter | Molecule/Complex | Value | Method | Reference |

| Binding Affinity (Kd) | VH032 to VHL | 185 nM | Isothermal Titration Calorimetry (ITC) | [1] |

| Binding Affinity (Kd) | BODIPY FL VH032 to GST-VCB | 3.01 nM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [2][3] |

| Ternary Complex | Brd4BD2:MZ1:VHL | Cooperative formation | Isothermal Titration Calorimetry (ITC) | [4] |

Note: MZ1 is a PROTAC that incorporates the VH032 ligand.

Signaling and Experimental Workflow Diagrams

Signaling Pathway of a this compound-based PROTAC

Caption: Signaling pathway of a this compound-based PROTAC.

Experimental Workflow for Evaluating a this compound-based PROTAC

Caption: Experimental workflow for PROTAC evaluation.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics

Objective: To measure the binding kinetics (kon, koff) and affinity (KD) of the PROTAC to VHL (binary interaction) and the formation and dissociation of the ternary complex.

Methodology:

-

Immobilization:

-

Recombinantly express and purify the VHL/ElonginB/ElonginC (VCB) complex. Site-specific biotinylation of the complex (e.g., via an AviTag) is recommended for uniform orientation on the sensor chip.[5]

-

Immobilize streptavidin on a CM5 sensor chip via amine coupling.

-

Capture the biotinylated VCB complex on the streptavidin-coated surface.

-

-

Binary Interaction Analysis (PROTAC and VHL):

-

Prepare a series of concentrations of the PROTAC in a suitable running buffer (e.g., HBS-EP+).

-

Inject the PROTAC solutions over the VCB-immobilized surface and a reference flow cell.

-

Monitor the association and dissociation phases.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and KD.

-

-

Ternary Complex Analysis:

-

Prepare a series of concentrations of the PROTAC pre-incubated with a near-saturating concentration of the purified target protein.[5][6]

-

Inject the PROTAC/target protein solutions over the VCB-immobilized surface.

-

Monitor the association and dissociation of the ternary complex.

-

Fit the data to a suitable binding model to determine the kinetics of ternary complex formation and dissociation. Cooperativity (α) can be calculated as the ratio of the binary KD to the ternary KD.[5]

-

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Objective: To determine the thermodynamic parameters (ΔH, ΔS, KD, and stoichiometry 'n') of the PROTAC binding to VHL and the target protein, and the formation of the ternary complex.

Methodology:

-

Sample Preparation:

-

Dialyze the purified VCB complex and the target protein into the same buffer to minimize buffer mismatch effects.

-

Dissolve the PROTAC in the final dialysis buffer.

-

Accurately determine the concentrations of all components.

-

-

ITC Experiment:

-

Load the VCB complex into the sample cell of the calorimeter.

-

Load the PROTAC into the injection syringe.

-

Perform a series of small, timed injections of the PROTAC into the sample cell while monitoring the heat change.

-

To study ternary complex formation, the sample cell would contain both the VCB complex and the target protein, while the syringe contains the PROTAC. Alternatively, the cell could contain the target protein and the syringe could contain the PROTAC pre-complexed with VHL.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of the reactants.

-

Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters.

-

In-Cell Target Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in cells treated with the PROTAC and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of remaining protein relative to the vehicle-treated control.

-

Plot the percentage of degradation versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.

-

Conclusion

This compound is a powerful and versatile chemical tool for the development of VHL-based PROTACs. Its mechanism of action is centered on the recruitment of the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and proteasomal degradation. A thorough understanding of the biophysical and cellular parameters governing the formation and efficacy of the ternary complex is essential for the rational design of potent and selective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of novel PROTACs derived from this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Role of VH032-C7-COOH in PROTAC Ternary Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Ternary Complex in PROTAC-mediated Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC consists of two distinct ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The cornerstone of PROTAC efficacy lies in the formation of a stable ternary complex, comprising the PROTAC, the POI, and the E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The stability and kinetics of this ternary complex are critical determinants of the efficiency and selectivity of protein degradation.

This guide focuses on the role of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the formation of this pivotal ternary complex.

This compound: A Key Building Block for VHL-Recruiting PROTACs

VH032 is a potent and well-characterized small molecule that binds to the VHL E3 ligase, effectively hijacking its activity for targeted protein degradation. The this compound derivative is a functionalized version of this ligand, incorporating a seven-carbon alkyl linker with a terminal carboxylic acid group. This carboxylic acid serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, enabling the synthesis of a wide range of PROTACs.

The choice of the linker is not trivial; its length, composition, and attachment points on both the VHL ligand and the POI ligand significantly influence the geometry and stability of the ternary complex. The C7 alkyl chain of this compound provides a specific length and degree of flexibility that can be optimal for inducing productive protein-protein interactions between VHL and the target protein.

Quantitative Analysis of Ternary Complex Formation and Protein Degradation

The successful development of a PROTAC requires rigorous quantitative assessment of its ability to form a stable ternary complex and induce the degradation of the target protein. Several biophysical and cellular techniques are employed for this purpose. While specific data for a PROTAC synthesized directly with this compound is not publicly available, we can use data from PROTACs utilizing the closely related VH032-C7-amine ligand as a representative example to illustrate these analytical methods. For instance, a PROTAC targeting the Estrogen-related receptor α (ERRα) has been developed using a VH032-C7-amine linker.

Table 1: Representative Quantitative Data for a VH032-based PROTAC Targeting ERRα

| Parameter | Description | Typical Value | Experimental Method |

| Binary Binding Affinities | |||

| Kd (PROTAC <-> VHL) | Dissociation constant for the binding of the PROTAC to the VHL E3 ligase. | 185 nM (for parent VH032) | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| Kd (PROTAC <-> POI) | Dissociation constant for the binding of the PROTAC to the Protein of Interest (e.g., ERRα). | Varies depending on the POI ligand | ITC, SPR, Time-Resolved Fluorescence Energy Transfer (TR-FRET) |

| Ternary Complex Formation | |||

| Kd (Ternary Complex) | Dissociation constant for the fully assembled ternary complex (VHL-PROTAC-POI). | Varies | SPR, TR-FRET |

| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. α > 1 indicates positive cooperativity. | Varies | Calculated from binary and ternary Kd values |

| Cellular Degradation | |||

| DC50 | The concentration of the PROTAC required to induce 50% degradation of the target protein. | < 100 nM | Western Blot |

| Dmax | The maximum percentage of target protein degradation achieved. | > 90% | Western Blot |

Experimental Protocols for Characterizing this compound-based PROTACs

Detailed and robust experimental protocols are essential for the accurate characterization of PROTACs. Below are summaries of key methodologies.

Biophysical Assays for Ternary Complex Characterization

a) Surface Plasmon Resonance (SPR)

-

Principle: SPR measures the binding of an analyte (e.g., PROTAC or POI) to a ligand (e.g., VHL) immobilized on a sensor chip in real-time. This technique provides kinetic data (association and dissociation rates) and affinity data (Kd).

-

Methodology:

-

Immobilize the VHL-ElonginB-ElonginC (VCB) complex on a sensor chip.

-

To measure binary binding, flow the PROTAC over the chip at various concentrations.

-

To measure ternary complex formation, pre-incubate the PROTAC with the POI and flow the mixture over the VCB-immobilized chip.

-

Fit the resulting sensorgrams to appropriate binding models to determine kinetic and affinity constants.

-

b) Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

-

Methodology:

-

Load the PROTAC into the syringe and the VCB complex into the sample cell.

-

Titrate the PROTAC into the VCB solution and measure the heat changes with each injection.

-

To characterize ternary complex formation, saturate the PROTAC with the POI before titrating it into the VCB solution.

-

Integrate the heat signals and fit the data to a binding model to determine the thermodynamic parameters.

-

c) Time-Resolved Fluorescence Energy Transfer (TR-FRET)

-

Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore on one binding partner and an acceptor fluorophore on another. A high FRET signal indicates close proximity and, therefore, complex formation.

-

Methodology:

-

Label the VCB complex with a donor fluorophore (e.g., Terbium) and the POI with an acceptor fluorophore (e.g., FITC).

-

Incubate the labeled proteins with varying concentrations of the PROTAC.

-

Measure the FRET signal using a plate reader.

-

Plot the FRET signal against the PROTAC concentration to determine the EC50 for ternary complex formation.

-

Cellular Assay for Protein Degradation

a) Western Blot

-

Principle: Western blotting is a widely used technique to detect and quantify the amount of a specific protein in a cell lysate. It is the gold standard for measuring PROTAC-induced protein degradation.

-

Methodology:

-

Culture cells and treat them with a range of PROTAC concentrations for a specific duration (e.g., 24 hours).

-

Lyse the cells and quantify the total protein concentration.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH).

-

Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detect the signal and quantify the band intensities.

-

Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to a vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.

-

Visualizing the Mechanism and Workflows

PROTAC Mechanism of Action

Caption: The mechanism of action for a this compound based PROTAC.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the evaluation of a PROTAC.

Signaling Pathway Example: Targeting ERRα

Estrogen-related receptor α (ERRα) is a nuclear receptor that plays a role in cellular metabolism and has been implicated in cancer. A PROTAC utilizing a VH032-C7 linker can be designed to target ERRα for degradation, thereby modulating its downstream signaling.

Caption: PROTAC-mediated degradation of ERRα and its downstream effect.

Conclusion

This compound is a valuable chemical tool for the development of VHL-recruiting PROTACs. Its functionalized linker enables the synthesis of a diverse array of PROTACs targeting various proteins of interest. The formation of a stable and cooperative ternary complex is paramount for the efficacy of these degraders. A comprehensive suite of biophysical and cellular assays is crucial for the quantitative characterization of PROTACs, guiding the optimization of linker design and ultimately leading to the development of potent and selective therapeutics. The methodologies and principles outlined in this guide provide a framework for researchers in the field of targeted protein degradation to effectively evaluate and advance their PROTAC discovery programs.

The Architecture of VH032-C7-COOH: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and application of VH032-C7-COOH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, its role in the Von Hippel-Lindau (VHL) E3 ligase pathway, and provides representative experimental protocols for its use.

Core Structure and Physicochemical Properties

This compound, systematically named (S,R,S)-AHPC-C8-COOH or VH 032 amide-alkylC8-acid, is a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] It comprises the core VH032 moiety, which binds to VHL, connected to a seven-carbon alkyl linker terminating in a carboxylic acid group. This terminal carboxylic acid serves as a versatile chemical handle for conjugation to a ligand targeting a protein of interest, thereby forming a heterobifunctional PROTAC.

The precise chemical structure and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| Systematic Name | (S,R,S)-AHPC-C8-COOH; VH 032 amide-alkylC8-acid |

| Molecular Formula | C32H46N4O6S |

| Molecular Weight | 614.80 g/mol |

| Property | Value/Information |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| pKa (Carboxylic Acid) | ~4-5 (Estimated) |

| Storage | Store at -20°C in a dry, dark place |

Role in the Ubiquitin-Proteasome System and PROTAC Technology

This compound is an integral component in the design of PROTACs, which are revolutionary therapeutic modalities designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

The core VH032 component of the molecule is a potent binder to the VHL protein, which is the substrate recognition component of the VHL E3 ubiquitin ligase complex. By incorporating this compound into a PROTAC, the resulting molecule is able to recruit the VHL E3 ligase to a specific protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

The following diagram illustrates the general signaling pathway of VHL-mediated protein degradation and the mechanism of action of a PROTAC utilizing a VH032-based E3 ligase ligand.

Caption: VHL-recruiting PROTAC mechanism of action.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are often proprietary to the commercial suppliers. However, a general representative protocol for the synthesis of a PROTAC using a VH032-linker derivative and a target protein ligand is provided below. This protocol is for illustrative purposes and may require optimization for specific target ligands.

Representative Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of this compound to an amine-containing ligand for a protein of interest (POI-NH2).

Materials:

-

This compound

-

Amine-containing POI ligand (POI-NH2)

-

(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) for purification

-

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

-

Activation: Add BOP (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

-

Coupling: Add the POI-NH2 (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, quench the reaction by adding water.

-

Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative HPLC to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product by MS and NMR spectroscopy.

The following diagram outlines the general experimental workflow for the synthesis and characterization of a PROTAC.

References

Biophysical Properties of VH032-C7-COOH: A Technical Guide for VHL Ligand Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biophysical properties of VH032-C7-COOH, a functionalized von Hippel-Lindau (VHL) E3 ligase ligand integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive overview of its binding affinity, thermodynamic profile, and the experimental methodologies used for its characterization, alongside visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a derivative of the potent VHL inhibitor, VH032. It incorporates a seven-carbon linker with a terminal carboxylic acid, enabling its conjugation to a target protein ligand to form a PROTAC. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The affinity and thermodynamic characteristics of the VHL ligand component are critical for the efficacy of the resulting PROTAC. VH032 and its derivatives function by inhibiting the interaction between VHL and Hypoxia-Inducible Factor-1α (HIF-1α)[1][2].

Biophysical and Thermodynamic Properties

The interaction between this compound and the VHL-ElonginB-ElonginC (VCB) complex is characterized by a strong binding affinity, a key determinant of its utility in PROTACs. While specific thermodynamic data for the C7-COOH variant is not extensively published, the data for the parent compound, VH032, and its analogs provide a robust framework for understanding its binding profile.

Binding Affinity

The binding affinity of VHL ligands is typically determined using techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The parent compound, VH032, is a potent inhibitor of the VHL/HIF-1α interaction with a reported dissociation constant (Kd) of 185 nM[1][2]. It is anticipated that this compound exhibits a comparable nanomolar binding affinity to the VCB complex.

| Ligand | Method | Kd (nM) |

| VH032 | Not Specified | 185 |

Table 1: Binding Affinity of the Parent VHL Ligand, VH032.

Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the change in enthalpy (ΔH) and entropy (ΔS). While specific data for this compound is limited, studies on closely related VH032 analogs offer valuable insights into the thermodynamic drivers of binding. For instance, modifications to the hydroxyproline core of VH032 have been shown to impact both enthalpy and entropy of binding.

| Ligand | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| VH032 Analog | Data not available in search results | Data not available in search results |

Table 2: Representative Thermodynamic Parameters for a VH032 Analog Binding to the VCB Complex. (Note: Specific values for this compound are not publicly available and would require direct experimental determination).

Experimental Protocols

The characterization of the biophysical properties of this compound relies on established and rigorous experimental methodologies.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Objective: To determine the thermodynamic parameters of this compound binding to the VCB complex.

Materials:

-

Purified VCB complex (typically 10-50 µM)

-

This compound (typically 100-500 µM)

-

ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC)

-

ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP)

Protocol:

-

Sample Preparation:

-

Thoroughly dialyze the VCB protein against the ITC buffer to ensure buffer matching.

-

Dissolve this compound in the final dialysis buffer. It is crucial to have an accurate concentration determination for both the protein and the ligand.

-

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Equilibrate the instrument with the ITC buffer.

-

-

Titration:

-

Load the VCB protein solution into the sample cell.

-

Load the this compound solution into the injection syringe.

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air bubbles and material from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events to determine kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD).

Objective: To determine the kinetic parameters of this compound binding to the VCB complex.

Materials:

-

Purified VCB complex

-

This compound

-

SPR instrument (e.g., Cytiva Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the VCB protein solution over the activated surface to allow for covalent immobilization via amine coupling.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

A reference flow cell is typically prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction:

-

Prepare a series of dilutions of this compound in the running buffer.

-

Inject the different concentrations of this compound over the immobilized VCB surface and the reference surface.

-

Monitor the association phase during the injection and the dissociation phase as the buffer flows over the chip.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal.

-

Globally fit the kinetic data from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and calculate KD (kd/ka).

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental characterization.

VHL-HIF-1α Signaling Pathway and Inhibition by this compound.

Isothermal Titration Calorimetry (ITC) Experimental Workflow.

Surface Plasmon Resonance (SPR) Experimental Workflow.

Conclusion

This compound is a critical tool in the development of VHL-based PROTACs. Its high binding affinity for the VCB complex, a characteristic inherited from its parent compound VH032, is fundamental to its function. The biophysical characterization of this ligand, primarily through ITC and SPR, provides essential quantitative data that informs the design and optimization of novel protein degraders. The detailed methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

VH032-C7-COOH: A Technical Guide for Researchers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, mechanism of action, and application in targeted protein degradation, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

Introduction to this compound and the VHL E3 Ligase

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome.[1][2] The most well-characterized substrate of VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α).[1][3] Under normoxic conditions, HIF-1α is hydroxylated, creating a binding site for VHL, which leads to its ubiquitination and degradation.[2] In hypoxic conditions, this process is inhibited, allowing HIF-1α to accumulate and activate genes involved in angiogenesis and cell survival.[2][3]

Mutations in the VHL gene are associated with von Hippel-Lindau disease, a hereditary cancer syndrome, highlighting its role as a tumor suppressor.[3][4] The ability to hijack the VHL E3 ligase using small molecules has emerged as a powerful strategy in drug discovery, particularly through the development of PROTACs.[1][5]

VH032 is a potent and selective small molecule inhibitor of the VHL/HIF-1α interaction.[6][7] this compound is a derivative of VH032, functionalized with a seven-carbon alkyl linker terminating in a carboxylic acid.[6][8][9] This functional group provides a convenient attachment point for conjugating a ligand that binds to a specific protein of interest (POI), thereby creating a PROTAC.[6][8]

Chemical and Physical Properties

This compound is a synthetic molecule designed for use in PROTAC synthesis. Its key features include the VH032 core for VHL binding and a C7-COOH linker for conjugation.

| Property | Value | Reference |

| Chemical Name | N-(8-carboxy-1-oxooctyl)-3-methyl-L-valyl-4R-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-L-prolinamide | [9] |

| Molecular Formula | C31H44N4O6S | [9] |

| Molecular Weight | 600.8 g/mol | [9] |

| CAS Number | 2172819-76-8 | [9] |

| Parent Compound (VH032) Kd for VHL | 185 nM | [6][7][10] |

Mechanism of Action in PROTACs

This compound serves as the E3 ligase-recruiting element within a PROTAC molecule. The PROTAC, a heterobifunctional molecule, simultaneously binds to both the VHL E3 ligase (via the VH032 moiety) and a target protein of interest (via a separate ligand). This proximity induces the formation of a ternary complex, leading to the ubiquitination of the target protein by the E3 ligase machinery and its subsequent degradation by the 26S proteasome.

Caption: PROTAC Mechanism of Action.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and VHL.

VHL Ligand Binding Assays

Objective: To determine the binding affinity of this compound or PROTACs containing this ligand to the VHL E3 ligase complex.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay [11]

-

Assay Principle: This is a competitive assay where a known VHL ligand labeled with a red HTRF acceptor competes with the test compound (e.g., this compound) for binding to a 6His-tagged VHL protein complex. An anti-6His antibody labeled with Europium cryptate serves as the FRET donor. Binding of the labeled ligand brings the donor and acceptor into proximity, generating a FRET signal. Unlabeled ligands will displace the labeled ligand, causing a decrease in the FRET signal.[11]

-

Materials:

-

96- or 384-well low volume white plates.

-

6His-tagged human VHL protein complex (VHL/Elongin B/Elongin C).

-

VHL-Red Ligand (HTRF acceptor).

-

Anti-6His Europium Cryptate-labeled antibody (HTRF donor).

-

Assay buffer.

-

Test compound (this compound or derived PROTACs).

-

-

Procedure:

-

Dispense test compounds or standards at various concentrations into the assay plate.

-

Add the 6His-tagged VHL protein complex to each well.

-

Add the pre-mixed HTRF reagents (anti-6His-Europium and VHL-Red Ligand).

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

Read the fluorescence on an HTRF-compatible plate reader.

-

-

Data Analysis: Calculate the ratio of the acceptor and donor fluorescence intensities and plot against the concentration of the test compound to determine the IC50 value.

B. Fluorescence Polarization (FP) Binding Assay [12]

-

Assay Principle: This competitive assay measures the change in polarization of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) upon binding to the VHL protein complex.[12][13] The larger VHL-probe complex tumbles slower in solution, resulting in higher fluorescence polarization. Unlabeled ligands compete for binding, displacing the fluorescent probe and causing a decrease in polarization.[12]

-

Materials:

-

Procedure:

-

Prepare serial dilutions of the test inhibitor.

-

Add diluted VBC complex to wells designated as "Positive Control" and "Test Inhibitor".

-

Add assay buffer to "Negative Control" and "Blank" wells.

-

Add the test inhibitor dilutions to the appropriate wells.

-

Add the fluorescent probe to all wells except the "Blank".

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure fluorescence polarization using a microplate reader equipped with appropriate filters.

-

-

Data Analysis: Plot the fluorescence polarization values against the log of the inhibitor concentration to determine the IC50.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of a VHL ligand in a cellular environment.[1]

-

Assay Principle: CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the amount of soluble protein remaining is quantified.[1]

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with the test compound (e.g., VH298, a derivative of VH032) or vehicle control for a specific duration.[1]

-

Harvest the cells and resuspend them in a suitable buffer.

-

Aliquot the cell suspension and heat the aliquots to a range of temperatures.

-

Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).

-

Separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble VHL protein in the supernatant by Western blotting or other quantitative methods.

-

-

Data Analysis: Plot the amount of soluble VHL protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: CETSA Experimental Workflow.

In Vitro Pull-down Assay for Ternary Complex Formation

Objective: To qualitatively or semi-quantitatively assess the formation of the E3 ligase:PROTAC:substrate ternary complex.[14]

-

Assay Principle: A tagged version of the E3 ligase (e.g., GST-VHL) or the target protein is used to pull down the other components of the ternary complex in the presence of a PROTAC. The presence of the pulled-down proteins is then detected, typically by Western blotting.[14]

-

Procedure:

-

Incubate purified, tagged E3 ligase (e.g., GST-VBC) with a purified target protein in the presence of varying concentrations of the PROTAC.

-

Add affinity beads (e.g., Glutathione Sepharose for GST-tagged proteins) to the mixture and incubate to allow binding.

-

Wash the beads several times with binding buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Analyze the eluate for the presence of the target protein and components of the E3 ligase complex by SDS-PAGE and Western blotting.

-

-

Data Analysis: The intensity of the band corresponding to the target protein in the pull-down indicates the extent of ternary complex formation.

Signaling Pathway

The primary signaling pathway influenced by VHL ligands like this compound, when used as inhibitors, is the HIF-1α pathway. As part of a PROTAC, this compound initiates the degradation of a chosen target protein, thereby modulating the specific pathway in which that protein is involved.

Caption: VHL-HIF-1α Signaling Pathway.

Conclusion

This compound is a valuable chemical tool for researchers engaged in the development of PROTACs. Its well-characterized parent compound, VH032, provides a high-affinity anchor to the VHL E3 ligase, while the C7-COOH linker offers a versatile point of attachment for various target-binding ligands. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective use of this compound in the design and validation of novel protein degraders, ultimately advancing the field of targeted therapeutics.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Von Hippel–Lindau tumor suppressor - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. caymanchem.com [caymanchem.com]

- 10. VH032 | Ligand for E3 Ligase | TargetMol [targetmol.com]

- 11. revvity.com [revvity.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Discovery and Development of VH032-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and application of Proteolysis Targeting Chimeras (PROTACs) based on the von Hippel-Lindau (VHL) E3 ligase ligand, VH032. We will explore the core principles of VH032-based PROTACs, present key quantitative data, detail essential experimental protocols, and visualize the underlying mechanisms and workflows.

Introduction: Hijacking the Ubiquitin-Proteasome System

Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger the degradation of the entire protein. They achieve this by acting as a molecular bridge, simultaneously binding to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, the cell's natural protein disposal machinery.

The von Hippel-Lindau (VHL) protein is a substrate receptor for the CRL2VHL E3 ligase complex and is one of the most successfully exploited ligases in PROTAC development. A significant breakthrough in this area was the development of small molecule VHL ligands. Among these, VH032 has emerged as a potent and widely used building block for constructing VHL-recruiting PROTACs.

The VHL Ligand: VH032

VH032 was developed through structure-based design, mimicking the binding of the Hypoxia-Inducible Factor 1α (HIF-1α) protein to VHL. It is a potent and selective ligand that disrupts the native VHL:HIF-1α interaction. Due to its well-defined binding mode and amenability to chemical modification, VH032 serves as a versatile anchor for recruiting the VHL E3 ligase in a PROTAC construct.

Quantitative Data on VH032 and Derivatives

The efficacy of a VHL ligand is fundamentally determined by its binding affinity to the VHL protein. This affinity is a critical parameter in the design of effective PROTACs.

| Compound | Binding Affinity (Kd) to VHL | Notes |

| VH032 | 185 nM | A widely used, potent VHL ligand. |

| VH101 | 16 nM - 44 nM | An optimized VH032 analog with increased binding affinity. |

| VH298 | 52 nM | An optimized VH032 analog with increased lipophilicity and cell permeability. |

Design and Development of VH032-Based PROTACs

A VH032-based PROTAC consists of three key components: the VH032 moiety to engage the VHL E3 ligase, a "warhead" ligand that binds to the protein of interest, and a chemical linker that connects the two. The nature of the linker—its length, rigidity, and attachment points—is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-VHL) and ultimately dictates the degradation efficiency.

Caption: Core components of a VH032-based PROTAC molecule.

Case Study: BRD4-Degrading PROTACs

One of the most well-studied examples is the development of PROTACs targeting Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4. The PROTAC MZ1 was created by linking the BET inhibitor JQ1 to a derivative of VH032. MZ1 successfully induces the degradation of BRD2, BRD3, and BRD4, with a DC50 (half-maximal degradation concentration) for BRD4 of less than 100 nM.

Quantitative Degradation Data

The performance of a PROTAC is measured by its ability to induce the degradation of its target. Key metrics include DC50 (potency) and Dmax (maximal degradation).

| PROTAC | Target | E3 Ligase Ligand | DC50 | Cell Line |

| MZ1 | BRD4 | VH032 derivative | < 100 nM | HeLa |

| CM11 (Homo-PROTAC) | pVHL30 | VH032 (dimer) | < 100 nM | HeLa |

Data sourced from references.

Physicochemical Properties: The Permeability Challenge

A major hurdle in PROTAC development is achieving adequate cell permeability, as these molecules often have a high molecular weight and fall outside the typical "rule-of-five" chemical space for oral drugs. Studies on VH032-based PROTACs have utilized the Parallel Artificial Membrane Permeability Assay (PAMPA) to understand structure-permeability relationships.

| Compound Series | Compound | Linker Type / Modification | Permeability (Pe) (10-6 cm/s) |

| MZ Series | 7 (MZ1 analog) | PEG Linker | 0.6 |

| MZ Series | 8 (MZ1) | Longer PEG Linker | 0.03 |

| MZ Series | 9 | Even Longer PEG Linker | 0.006 |

| SL-X Series | 4 | Alkyl Linker | 8.6 |

| SL-X Series | 6 | PEG Linker | 0.2 |

Data extracted from a comparative study on VH032-based PROTACs. The data clearly shows that small changes in linker composition (e.g., alkyl vs. PEG) can dramatically impact passive permeability.

Key Experimental Protocols

Validating the mechanism and efficacy of a VH032-based PROTAC requires a series of well-defined experiments.

Cellular Protein Degradation Assay (Immunoblotting)

This is the primary assay to confirm target degradation.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, 22RV1) at an appropriate density and allow them to adhere overnight. Treat the cells with a dilution series of the PROTAC molecule for a specified time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable buffer (e.g., RIPA buffer: 20 mM Tris pH 8, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein lysate by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody specific to the protein of interest. Use an antibody for a housekeeping protein (e.g., β-actin, GAPDH) as a loading control. Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Densitometrically quantify the protein bands to determine the percentage of remaining protein relative to a vehicle-treated control. Plot the results to calculate DC50 and Dmax values.

VHL-Binding Competition Assay

This assay confirms that the PROTAC's activity is dependent on its engagement with the VHL ligase.

-

Pre-treatment: Treat cells with a high concentration of a free VHL ligand (e.g., 150 µM VH032) for a short period (e.g., 30 minutes) to saturate the VHL binding sites.

-

PROTAC Treatment: Add the PROTAC molecule (at a concentration known to cause degradation, e.g., 1 µM) to the pre-treated cells and incubate for the standard treatment time (e.g., 4 hours).

-

Analysis: Harvest the cells and perform immunoblotting as described above. A rescue of the target protein from degradation in the pre-treated cells, compared to cells treated with the PROTAC alone, indicates that the degradation is VHL-dependent.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses the passive membrane permeability of a compound.

-

Membrane Preparation: A filter plate is coated with a lipid solution (e.g., 2% (w/v) dioleoylphosphatidylcholine in dodecane) to form an artificial membrane.

-

Compound Addition: The test PROTAC is added to the donor wells of the plate (typically at a concentration of 100-200 µM in a buffered solution). The acceptor wells are filled with buffer.

-

Incubation: The donor plate is placed onto the acceptor plate, and the assembly is incubated for a set period (e.g., 5 hours) to allow the compound to diffuse across the artificial membrane.

-

Concentration Measurement: After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured, typically by LC-MS/MS.

-

Permeability Calculation: The effective permeability coefficient (Pe) is calculated using established equations that account for the surface area of the membrane, the volume of the wells, and the incubation time.

Visualizing the Mechanism and Workflow

Caption: Mechanism of Action for a VH032-based PROTAC.

Caption: General workflow for VH032-based PROTAC development.

Probing the Interaction: A Technical Guide to the Binding Affinity of VH032-C7-COOH with VHL

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals exploring the interaction between the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the functionalized ligand VH032-C7-COOH. This document provides a comprehensive overview of the binding affinity, the experimental methodologies used to measure it, and the underlying biological context.

The molecule this compound is a derivative of VH032, a potent and well-characterized ligand designed to bind to VHL.[1][2][3] This class of molecules is integral to the development of Proteolysis Targeting Chimeras (PROTACs), which leverage the cell's natural protein disposal machinery to selectively degrade target proteins.[4][5][6] this compound incorporates the core VH032 scaffold, which inhibits the VHL/HIF-1α protein-protein interaction, and appends a C7-caroxylic acid linker, making it ready for conjugation to a target protein ligand.[1][2]

Quantitative Binding Affinity Data

The binding affinity of VHL ligands is a critical parameter for the efficacy of any resulting PROTAC. While specific binding data for the this compound conjugate is not prominently available in public literature, the affinity of the parent VH032 ligand is well-established. This value provides a strong baseline for the expected performance of its derivatives. For context, affinities of related molecules are also presented.

| Ligand | Target Protein | Assay Method | Binding Affinity (Kd) | Reference |

| VH032 | VHL | Not Specified | 185 nM | [5][7] |

| VH101 (optimized derivative) | VHL | Not Specified | 44 nM | [5] |

| BODIPY FL VH032 (fluorescent probe) | VCB Complex | TR-FRET | 3.01 nM | [8] |

Note: The VCB complex consists of VHL, Elongin C, and Elongin B.[9]

Biological Context: The VHL/HIF-1α Signaling Pathway

The von Hippel-Lindau protein is a substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[9] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) after specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain (PHD) enzymes.[4][10] This binding event leads to the ubiquitination of HIF-1α, marking it for rapid degradation by the proteasome.[10][11] This process prevents the accumulation of HIF-1α and the subsequent transcription of hypoxia-response genes.[11][12] VH032 and its derivatives function by mimicking the hydroxylated proline motif of HIF-1α, thus competitively binding to the same pocket on VHL.

Key Experimental Protocols

Determining the binding affinity (Kd) is crucial for validating a ligand. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two primary, label-free biophysical techniques used for this purpose.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Generalized Protocol:

-

Sample Preparation:

-

Express and purify the VHL protein complex (VCB).

-

Prepare a concentrated stock solution of this compound in a buffer identical to the protein's dialysis buffer to minimize heats of dilution. A common buffer is 50 mM sodium phosphate, 100 mM NaCl, pH 7.0.[13]

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles.[14]

-

-

Instrument Setup:

-

Titration:

-

Set the experiment temperature (e.g., 25°C).

-

Perform a series of small, sequential injections (e.g., 2-10 µL) of the ligand into the protein solution.

-

Record the heat change after each injection until the binding sites on the protein are saturated.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time, providing kinetic data (kon, koff) from which the Kd can be calculated (Kd = koff / kon).

Generalized Protocol:

-

Chip Preparation & Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 dextran chip).

-

Activate the chip surface using standard amine coupling chemistry (e.g., EDC/NHS).

-

Immobilize the VHL protein (the "ligand" in SPR terminology) onto the surface of a flow cell to a target density. A reference flow cell is typically activated and blocked without protein to subtract non-specific binding.[16]

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound (the "analyte") in a suitable running buffer (e.g., HBS-EP+). The concentration range should typically span from 0.1x to 10x the expected Kd.[17]

-

Inject the different concentrations of the analyte over both the ligand and reference flow cells at a constant flow rate.[16]

-

-

Data Collection:

-

Monitor the binding in real-time, recording the association phase during injection and the dissociation phase as buffer flows over the chip.

-

After each cycle, regenerate the chip surface with a specific buffer (e.g., low pH glycine) to remove the bound analyte, preparing it for the next injection.[17]

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

-

Globally fit the association and dissociation curves from all analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon) and dissociation rate constant (koff).

-

Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. VH032, 1448188-62-2 | BroadPharm [broadpharm.com]

- 4. Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel–Lindau (VHL) E3 Ubiquitin Ligase: Structure–Activity Relationships Leading to the Chemical Probe (2S,4R)-1-((S)-2-(1-Cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VH298) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

- 10. Mechanism of regulation of the hypoxia-inducible factor-1α by the von Hippel-Lindau tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. youtube.com [youtube.com]

- 15. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

A Preliminary Technical Guide to VH032-C7-COOH in Novel PROTACs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth preliminary investigation into the use of VH032-C7-COOH, a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the development of novel Proteolysis Targeting Chimeras (PROTACs). This document outlines the core principles, experimental methodologies, and key data relevant to the application of this specific linker-ligand conjugate in targeted protein degradation.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery to selectively eliminate proteins of interest (POIs). A typical PROTAC consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.

VH032 is a potent and well-characterized ligand for the VHL E3 ligase, with a binding affinity (Kd) of approximately 185 nM.[1] this compound is a derivative of VH032, incorporating a 7-carbon alkyl linker with a terminal carboxylic acid. This functional group provides a convenient attachment point for conjugation to a ligand for a POI, typically via an amide bond formation with an amine-containing moiety on the POI ligand. The choice of linker length and composition is critical in PROTAC design, as it influences the formation and stability of the ternary complex (VHL-PROTAC-POI), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.

VHL-Mediated Protein Degradation Pathway

The mechanism of action for a this compound-based PROTAC involves hijacking the VHL E3 ligase complex to induce the degradation of a target protein. The process can be summarized in the following steps:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the VHL E3 ligase via its VH032 moiety and the target protein via its POI ligand, forming a VHL-PROTAC-POI ternary complex.

-

Ubiquitination: The formation of this ternary complex brings the target protein into close proximity to the E3 ligase machinery. This allows for the transfer of ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated target protein is recognized by the 26S proteasome.

-

Protein Degradation and Recycling: The proteasome unfolds and degrades the target protein into small peptides. The ubiquitin molecules and the PROTAC are released and can participate in further rounds of degradation.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of VH032-C7-COOH to a Target Protein Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-C7-COOH is a functionalized ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the ubiquitin-proteasome system. This molecule is frequently utilized in the development of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. The terminal carboxylic acid on the C7 linker of this compound provides a versatile handle for covalent conjugation to a target protein ligand, thereby generating a PROTAC capable of recruiting the VHL E3 ligase to the protein of interest for subsequent ubiquitination and proteasomal degradation.

These application notes provide a detailed protocol for the conjugation of this compound to a target protein ligand possessing a primary amine (e.g., on lysine residues or the N-terminus) using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Additionally, methods for the purification and characterization of the resulting conjugate are described, along with an overview of the relevant signaling pathways.

Principle of Conjugation

The conjugation of this compound to a primary amine on a target protein ligand is achieved through the formation of a stable amide bond. This is facilitated by a two-step process using EDC and NHS:

-

Activation of this compound: EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: The O-acylisourea intermediate readily reacts with NHS (or its water-soluble analog, sulfo-NHS) to form a more stable, amine-reactive NHS ester.

-

Amide Bond Formation: This NHS ester then efficiently reacts with a primary amine on the target protein ligand to form a stable amide bond, releasing NHS as a byproduct.

This two-step approach is preferred as it increases the efficiency of the conjugation reaction and allows for better control over the process.

Experimental Protocols

Materials and Reagents

-

This compound

-

Target protein ligand with at least one primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3

-

Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

-

Analytical instruments (e.g., HPLC, mass spectrometer)

Protocol 1: Conjugation of this compound to a Target Protein Ligand

This protocol outlines the step-by-step procedure for the covalent linkage of this compound to a target protein ligand.

1. Preparation of Reagents:

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Target Protein Ligand Solution: Dissolve the target protein ligand in Coupling Buffer at a concentration of 1-5 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

-

EDC/NHS Solution: Immediately before use, prepare a fresh solution of EDC and NHS (or sulfo-NHS) in Activation Buffer. A typical starting point is a 10-fold molar excess of both EDC and NHS relative to this compound.

2. Activation of this compound:

-

In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.

-

Add the freshly prepared EDC/NHS solution to the this compound solution.

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS ester of this compound.

3. Conjugation to the Target Protein Ligand:

-

Add the activated this compound solution to the target protein ligand solution. The molar ratio of activated this compound to the protein can be varied to achieve the desired degree of labeling, with a common starting point being a 10- to 20-fold molar excess of the small molecule.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

4. Quenching the Reaction:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

5. Purification of the Conjugate:

-

Purify the VH032-protein conjugate from unreacted small molecules and byproducts using a suitable method such as size-exclusion chromatography (desalting column) or dialysis. Equilibrate the column or dialysis membrane with an appropriate storage buffer (e.g., PBS).

Protocol 2: Characterization of the VH032-Protein Conjugate

1. Determination of Conjugation Efficiency by HPLC:

-

Analyze the purified conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC-HPLC).

-

Compare the chromatogram of the conjugate to that of the unconjugated protein. A successful conjugation will result in a shift in the retention time of the protein peak.

-

The degree of conjugation can be estimated by the change in hydrophobicity (in RP-HPLC) or apparent molecular weight (in SEC-HPLC).

2. Confirmation of Conjugation by Mass Spectrometry:

-

Determine the molecular weight of the purified conjugate using mass spectrometry (e.g., ESI-MS).

-

The mass of the conjugate should be equal to the mass of the unconjugated protein plus the mass of the incorporated this compound molecules.

-

The distribution of peaks can provide information on the heterogeneity of the conjugation and the drug-to-protein ratio.

3. Functional Assessment (Optional):

-

If applicable, assess the biological activity of the conjugated protein ligand to ensure that the conjugation process has not compromised its function.

-

The ability of the VH032 moiety to bind to VHL can be assessed using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Data Presentation

Table 1: Example Quantitative Data for VH032-Protein Conjugate Characterization

| Parameter | Unconjugated Protein | VH032-Protein Conjugate |

| HPLC Retention Time (min) | 10.2 | 11.5 |

| Molecular Weight (Da) by MS | 50,000 | 50,547 (major peak) |

| Degree of Labeling (moles VH032 / mole protein) | N/A | ~1 |

| Binding Affinity to Target (Kd) | 10 nM | 12 nM |

| VHL Binding Affinity (Kd of VH032 moiety) | N/A | 185 nM |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific protein and reaction conditions.

Signaling Pathways and Experimental Workflows

Mechanism of Action of a VH032-Based PROTAC

A successfully synthesized VH032-protein ligand conjugate functions as a PROTAC. Its mechanism of action involves hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. This process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

Application Notes and Protocols: Design and Application of VH032-C7-COOH-based PROTACs for Kinase Degradation

For Research Use Only.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] Unlike traditional inhibitors that block the function of a protein, PROTACs eliminate the protein from the cell altogether.[1] This is achieved through their unique heterobifunctional design, which consists of two ligands connected by a linker. One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]

VH032 is a potent and selective ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[2][3] The derivative, VH032-C7-COOH , is a functionalized VHL ligand that incorporates a 7-carbon alkyl linker with a terminal carboxylic acid.[4][5] This functional group provides a convenient attachment point for conjugation to a ligand targeting a specific protein, such as a kinase. The C7 alkyl linker offers a degree of flexibility and hydrophobicity that can be crucial for the formation of a stable ternary complex between the kinase, the PROTAC, and the VHL E3 ligase, which is a prerequisite for efficient protein degradation.[6]

These application notes provide a comprehensive guide for the design, synthesis, and cellular evaluation of kinase-targeting PROTACs utilizing this compound. Detailed protocols for key experiments are provided to assist researchers in the development of novel kinase degraders.

Data Presentation: Efficacy of VHL-based Kinase-Targeting PROTACs

The following table summarizes the degradation potency of representative VHL-based PROTACs targeting various kinases. While these examples may not use the exact this compound linker, they demonstrate the effectiveness of the VHL-recruitment strategy for kinase degradation and provide a benchmark for newly designed PROTACs.

| PROTAC Name/Reference | Target Kinase | Cell Line | DC50 (nM) | Dmax (%) |

| GSK215 | FAK | A549 | ~10 | >90% |

| Palbociclib-VHL PROTAC | CDK6 | MM.1S | ~100 | >90% |

| CEP1347-VHL-02 | MLK3 | MCF-7 | 50 | 77% |

| CEP1347-VHL-02 | MLK3 | MDA-MB-468 | 300 | 63% |

Mandatory Visualizations

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Kinase-Targeting PROTAC

This protocol describes a general method for the amide coupling of this compound to a kinase inhibitor (KI) containing a free amine group.

Materials:

-

This compound

-

Kinase inhibitor with a primary or secondary amine

-

N,N-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Procedure:

-

Dissolve the kinase inhibitor (1.0 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.1 eq) and PyBOP (1.2 eq) in anhydrous DMF.

-

Add the this compound/PyBOP solution to the kinase inhibitor solution.

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-